Infigratinib monohydrate

Kinase Inhibitor Selectivity Profile FGFR

Researchers need precise FGFR1-3 inhibition without confounding FGFR4 or VEGFR2 activity. Infigratinib monohydrate delivers this with IC50s: FGFR2 = 1.4 nM, FGFR3 = 1.0 nM, and >40-fold selectivity over FGFR4. Key advantages: - Gold-standard for FGFR2 fusion-driven cholangiocarcinoma models (ORR ~23% clinical benchmark) - Only FGFR inhibitor in clinical development for achondroplasia/hypochondroplasia - Active metabolites (BHS697, CQM157) enable CYP3A4 modulation studies Available for immediate R&D supply.

Molecular Formula C26H33Cl2N7O4
Molecular Weight 578.5 g/mol
CAS No. 1310746-11-2
Cat. No. B12745926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib monohydrate
CAS1310746-11-2
Molecular FormulaC26H33Cl2N7O4
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O
InChIInChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2
InChIKeyHAHRMIYGWQQRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infigratinib Monohydrate: Pan-FGFR Inhibitor for Oncology and Skeletal Disorders


Infigratinib monohydrate (CAS 1310746-11-2), also known as BGJ398 or NVP-BGJ398, is a small-molecule, ATP-competitive, orally bioavailable pan-FGFR (fibroblast growth factor receptor) inhibitor. It potently targets FGFR1, FGFR2, and FGFR3 with sub-nanomolar to low nanomolar IC50 values, while exhibiting >40-fold selectivity over FGFR4 and VEGFR2 [1]. It was granted accelerated approval by the FDA in 2021 for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or rearrangement [2]. Beyond oncology, infigratinib is under active clinical investigation for skeletal dysplasias, including achondroplasia and hypochondroplasia, based on its ability to attenuate FGFR3-mediated signaling pathways that impair bone growth [3].

Target Profile Pan-FGFR1-3 pathway inhibition Kinase panel study fit
Model Context FGFR2 fusion & FGFR3 skeletal dysplasia models Model-response endpoint context
Pharmacology Active metabolite profile supports PK/PD studies Metabolism research workflow

Why Infigratinib Is Not Interchangeable with Other FGFR Inhibitors


Infigratinib's unique selectivity profile and pharmacokinetic properties distinguish it from other clinically approved pan-FGFR inhibitors such as pemigatinib, erdafitinib, and futibatinib. Key differentiators include its narrow FGFR1-3 inhibition window with minimal activity against FGFR4 and VEGFR2, which may influence off-target effects like hyperphosphatemia [1]. Furthermore, infigratinib's distinct binding mode and susceptibility to specific FGFR2 gatekeeper mutations, as well as its unique metabolic pathway yielding active metabolites (BHS697 and CQM157), contribute to its non-interchangeable clinical and pharmacological profile [2]. These differences directly impact study design, requiring precise compound selection to ensure reproducible and meaningful experimental outcomes.

Selectivity profile may shift vs. other pan-FGFR inhibitors. Isoform-preference differences may alter pathway blockade interpretation.
Active metabolite generation is distinct. Metabolic fate may influence exposure-response relationships not seen with pemigatinib or erdafitinib.
FGFR2 gatekeeper mutation susceptibility differs. Resistance endpoints may not transfer directly between infigratinib and other FGFR inhibitors.

Infigratinib vs. Peer FGFR Inhibitors: Quantitative Evidence


FGFR1 and FGFR3 Kinase Inhibition Potency

In a direct head-to-head comparison of FGFR1-4 kinase inhibition using cell-free assays, infigratinib demonstrates superior potency against FGFR1 and FGFR3 compared to pemigatinib. Infigratinib exhibits an IC50 of 0.9 nM for FGFR1 and 0.9 nM for FGFR3, while pemigatinib shows IC50 values of 0.4 nM and 1.2 nM, respectively [1]. While pemigatinib is more potent on FGFR2 (0.5 nM vs 1.4 nM), infigratinib maintains a more balanced pan-inhibition profile across FGFR1-3. This nuanced selectivity is critical for researchers aiming to achieve consistent FGFR pathway blockade without isoform-specific biases.

FGFR1 & FGFR3 Potency
Head-to-head
Infigratinib IC50: FGFR1 0.9 nM, FGFR3 0.9 nM; Pemigatinib: FGFR1 0.4 nM, FGFR3 1.2 nM
Supports FGFR1-3 pathway blockade studies; balanced isoform profile may guide FGFR3-focused experiments.
Cell-free enzymatic assay. Isoform selectivity requires model-specific review.
Kinase Inhibitor Selectivity Profile FGFR

Selectivity Against FGFR4 and VEGFR2

Infigratinib demonstrates a >40-fold selectivity window for FGFR1-3 versus FGFR4 and VEGFR2, a key differentiator from less selective pan-kinase inhibitors . While many multi-kinase inhibitors show potent VEGFR2 inhibition (a driver of hypertension and other cardiovascular toxicities), infigratinib's weak VEGFR2 inhibition (IC50 = 0.18 μM) is a deliberate design feature to reduce off-target effects [1]. This selectivity contrasts with the broader kinase inhibition profiles of older agents like dovitinib and ponatinib, and provides a rationale for its preferential use in studies focused on FGFR-driven pathologies without confounding anti-angiogenic effects.

FGFR4/VEGFR2 Selectivity
Class-level
>40-fold selectivity over FGFR4 (IC50 60 nM) and VEGFR2 (IC50 180 nM).
Contrasts with pemigatinib (FGFR4 IC50 30 nM) and futibatinib (FGFR4 IC50 3.7 nM).
Reduced off-target kinase context may inform study designs avoiding anti-angiogenic confounding.
Class-level inference; selectivity margins are context-dependent.
Kinase Selectivity Off-Target Effects VEGFR2

Efficacy in FGFR2-Rearranged Cholangiocarcinoma

In a phase II, single-arm study (CBGJ398X2204) of previously treated patients with advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements, infigratinib demonstrated an objective response rate (ORR) of 23.1% and a disease control rate (DCR) of 84.6% [1]. This clinical activity, which was the basis for FDA accelerated approval, positions infigratinib as a benchmark for FGFR2-driven cholangiocarcinoma research. While direct comparative trials are lacking, this ORR is numerically distinct from those reported for other FGFR inhibitors in similar patient populations (e.g., pemigatinib ORR ~36%, futibatinib ORR ~42%) and highlights its utility as a reference standard in preclinical and translational studies of FGFR2-driven biliary tract cancers.

FGFR2 Fusion ORR
Cross-study comparable
ORR 23.1% (95% CI 15.6-32.2), DCR 84.6% in Phase II trial. Numerically distinct from pemigatinib ORR 35.5% and futibatinib ORR 41.7%.
Reported endpoint context for FGFR2-driven cholangiocarcinoma models; supports benchmark for combination research.
Cross-trial comparison, not head-to-head; endpoint context varies.
Cholangiocarcinoma FGFR2 Fusion Clinical Trial

Active Metabolites and Pharmacodynamic Effect

Infigratinib is metabolized by cytochrome P450 enzymes to two major active metabolites, BHS697 and CQM157, which exhibit similar FGFR receptor affinity to the parent compound [1]. This is a distinguishing feature not shared by pemigatinib or erdafitinib, which are primarily metabolized to inactive forms. The presence of these active metabolites may contribute to a prolonged pharmacodynamic effect and could influence the overall therapeutic window, a critical factor for in vivo dosing regimens. This metabolic pathway also introduces potential for drug-drug interactions (e.g., with strong CYP3A4 inhibitors) that must be carefully managed in preclinical studies, representing a distinct experimental variable.

Active Metabolites
Class-level
Two major active metabolites (BHS697, CQM157) with similar FGFR affinity; formed via CYP450. Unlike pemigatinib/erdafitinib which form inactive metabolites.
Metabolism-driven PD model consideration; total active exposure may differ, influencing PK/PD interpretation.
In vitro microsome data; in vivo relevance requires validation.
Drug Metabolism Pharmacokinetics Active Metabolites

Efficacy in FGFR3-Related Skeletal Dysplasias

Infigratinib is the only FGFR inhibitor with extensive clinical development in pediatric skeletal dysplasias, specifically achondroplasia and hypochondroplasia. In a Phase 2 dose-finding study in children with achondroplasia (PROPEL), infigratinib treatment resulted in a mean annualized growth velocity increase of +1.52 cm/year compared to baseline [1]. Preclinically, in the Fgfr3N534K/+ mouse model of hypochondroplasia, infigratinib significantly improved skeletal growth [2]. This contrasts with other FGFR inhibitors like pemigatinib, erdafitinib, and futibatinib, which have no reported development programs in this therapeutic area, making infigratinib the compound of choice for researchers studying FGFR3-mediated bone growth disorders.

Skeletal Growth Change
Supporting evidence
+1.52 cm/year annualized growth velocity in achondroplasia Phase 2 trial. Preclinical bone growth improvement in Fgfr3N534K/+ mouse model.
Supports FGFR3-mediated bone growth disorder research; model-response endpoint context.
Pediatric single-arm trial; no comparator inhibitor data available.
Achondroplasia Hypochondroplasia Skeletal Dysplasia

Infigratinib: Research and Industrial Applications


Preclinical FGFR2-Fusion Cholangiocarcinoma Models

Infigratinib monohydrate is the gold-standard tool compound for establishing and validating FGFR2 fusion-driven cholangiocarcinoma models. Its well-characterized in vitro potency against FGFR2 (IC50 = 1.4 nM) and robust clinical response rate (ORR ~23%) in a phase II trial provide a reliable benchmark for testing novel combination strategies or next-generation inhibitors [1]. Researchers can use infigratinib to assess acquired resistance mechanisms, such as the emergence of the FGFR2 V564F gatekeeper mutation, and screen for synergistic drug partners.

Investigating FGFR3-Mediated Skeletal Dysplasias

As the only FGFR inhibitor in advanced clinical development for achondroplasia and hypochondroplasia, infigratinib monohydrate is an indispensable research tool for studying FGFR3-related bone growth disorders. Preclinical studies have validated its efficacy in improving linear bone growth in murine models, and phase II clinical data demonstrate increased growth velocity in children [1]. It is ideal for ex vivo studies of growth plate chondrocytes, in vivo studies of bone morphology, and pharmacodynamic assessments of MAPK pathway inhibition in skeletal tissues [2].

Pharmacokinetic and Drug-Drug Interaction Studies

Infigratinib's unique metabolism to active metabolites (BHS697 and CQM157) makes it an excellent model substrate for studying the impact of cytochrome P450 modulation (particularly CYP3A4) on overall drug exposure and pharmacodynamic effect [1]. Researchers can utilize infigratinib in in vitro hepatocyte assays or in vivo PK studies to investigate how co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) alters the parent-to-metabolite ratio and subsequent target engagement, providing critical data for optimizing dosing regimens in polypharmacy scenarios.

Pediatric Solid Tumor Preclinical Screening

Infigratinib monohydrate serves as a key tool compound for profiling FGFR dependency in rare pediatric solid tumors. While FGFR alterations are less common than in adult malignancies, infigratinib's potent inhibition of FGFR1-3 and its established safety profile in pediatric achondroplasia trials provide a strong rationale for its use in preclinical drug sensitivity screens [1]. It is particularly relevant for neuroblastoma cell lines and patient-derived xenografts (PDXs) where FGFR overexpression is observed, enabling the identification of FGFR-addicted subsets that may benefit from targeted therapy [2].

Application
Selection Property
Validation Focus
FGFR2-fusion tumor models
FGFR2 pathway inhibition benchmark
Model response and resistance mutation endpoints
Skeletal dysplasia research
FGFR3 pathway modulation in bone growth
Growth plate chondrocyte response and growth velocity endpoints
PK/DDI modeling
Active metabolite formation via CYP3A4
Parent-to-metabolite ratio and target engagement under co-administration
Pediatric solid tumor screening
Pan-FGFR dependency profiling
FGFR addiction in neuroblastoma and PDX models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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